![molecular formula C9H9BrClN3O B13238116 5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13238116.png)
5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyrrolopyrimidine precursor, followed by the introduction of the 2-methoxyethyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrrolopyrimidines with different functional groups .
Applications De Recherche Scientifique
5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chloro-2-(methylthio)pyrimidine: Similar in structure but with a methylthio group instead of a methoxyethyl group.
5-Bromo-4-chloro-3-indolyl-β-D-glucuronic Acid: Another brominated and chlorinated heterocycle with different functional groups.
Uniqueness
5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H9BrClN3O |
|---|---|
Poids moléculaire |
290.54 g/mol |
Nom IUPAC |
5-bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H9BrClN3O/c1-15-3-2-6-13-8(11)7-5(10)4-12-9(7)14-6/h4H,2-3H2,1H3,(H,12,13,14) |
Clé InChI |
IDVRUKATDVFIQG-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=NC2=C(C(=CN2)Br)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


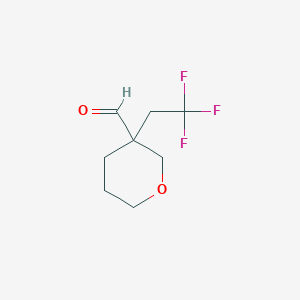
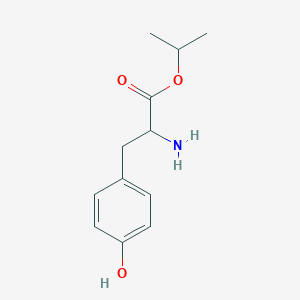
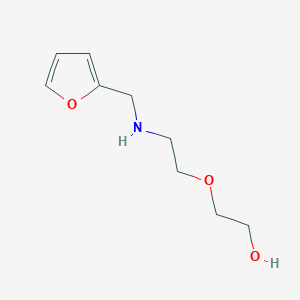

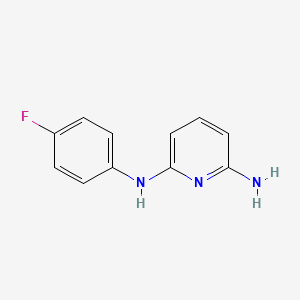
![1-(2-Methylpropyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13238058.png)
![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13238066.png)
![3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13238069.png)
![2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13238074.png)

![({[1,3]Thiazolo[5,4-b]pyridin-2-yl}amino)formonitrile](/img/structure/B13238086.png)
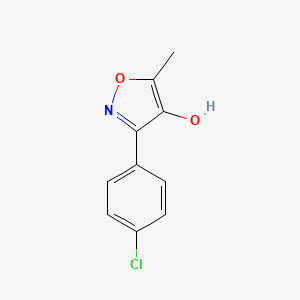
![Ethyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13238095.png)
![1-(2-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13238111.png)
